3-(Difluoromethoxy)-5-methylaniline

Description

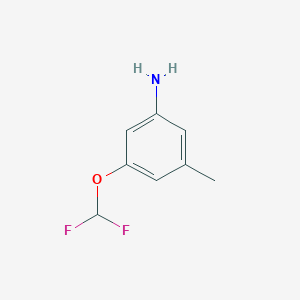

3-(Difluoromethoxy)-5-methylaniline is an aromatic amine derivative characterized by a benzene ring substituted with a difluoromethoxy (-OCF₂H) group at the 3-position and a methyl (-CH₃) group at the 5-position. This compound is structurally significant due to the electron-withdrawing nature of the difluoromethoxy group, which influences its reactivity and physicochemical properties.

Properties

Molecular Formula |

C8H9F2NO |

|---|---|

Molecular Weight |

173.16 g/mol |

IUPAC Name |

3-(difluoromethoxy)-5-methylaniline |

InChI |

InChI=1S/C8H9F2NO/c1-5-2-6(11)4-7(3-5)12-8(9)10/h2-4,8H,11H2,1H3 |

InChI Key |

AQVFRGAVLMCVEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-5-methylaniline typically involves the introduction of the difluoromethoxy group onto an aniline precursor. One common method is the reaction of 3-amino-5-methylphenol with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethoxy)-5-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed:

Oxidation: Quinones and nitroso derivatives.

Reduction: Amines.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

3-(Difluoromethoxy)-5-methylaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-methylaniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The compound can also form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The table below compares 3-(Difluoromethoxy)-5-methylaniline with key analogs:

*Calculated based on molecular formula.

Key Observations:

- Steric Influence: The methyl group at position 5 introduces steric hindrance, which may reduce reactivity in coupling reactions compared to smaller substituents like fluorine .

Physicochemical Properties

- Solubility: While direct data for this compound is unavailable, structurally related compounds (e.g., 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline) exhibit slight solubility in chloroform and methanol, suggesting similar trends .

- Stability: Like 4-(substituted)-5-fluorobenzene-1,2-diamine derivatives in , the presence of electron-withdrawing groups may render this compound sensitive to oxidation, necessitating immediate use post-synthesis .

Biological Activity

3-(Difluoromethoxy)-5-methylaniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a difluoromethoxy group attached to a methylaniline backbone. This configuration enhances its lipophilicity, allowing better penetration through biological membranes, which is crucial for drug design and development. The presence of the difluoromethoxy group may also influence the compound's binding affinity to various biological targets, potentially modulating enzymatic activity and receptor interactions.

The biological activity of this compound primarily arises from its interaction with specific molecular targets. The difluoromethoxy group enhances the compound's ability to form hydrogen bonds with proteins, influencing their function. This interaction can lead to modulation of various biological pathways, making it a candidate for therapeutic applications.

Summary of Biological Activities

Research indicates that this compound exhibits several notable biological activities:

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential activity against various bacterial strains | |

| Antitumor | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Modulation of specific metabolic enzymes |

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, although specific efficacy data against various pathogens are still being explored. The compound's structural features imply potential interactions with microbial enzymes or receptors.

Case Studies and Research Findings

- Antimicrobial Studies : A study investigated the antimicrobial efficacy of difluoromethoxy-substituted anilines, including this compound. Results indicated promising activity against Gram-positive bacteria, warranting further investigation into its mechanism and spectrum of activity.

- Antitumor Studies : Research on structurally similar compounds has shown that modifications in the aniline structure can significantly impact antitumor efficacy. For instance, derivatives exhibiting enhanced lipophilicity have been linked to improved cellular uptake and cytotoxicity against various cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Trifluoromethoxy)-5-methylaniline | Trifluoromethoxy group instead | Antimicrobial and antitumor |

| 3-(Methoxy)-5-methylaniline | Methoxy group | Moderate antimicrobial activity |

| 3-(Chloromethoxy)-5-methylaniline | Chloromethoxy group | Lower activity compared to difluoro |

The presence of the difluoromethoxy group in this compound is believed to enhance its stability and biological activity compared to its analogs, which may have less favorable pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Difluoromethoxy)-5-methylaniline, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Nucleophilic substitution : React 3-(difluoromethoxy)aniline with methylating agents (e.g., methyl iodide) in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 6–12 hours .

- Coupling reactions : Utilize palladium-catalyzed cross-coupling to introduce the methyl group at the 5-position of the aniline ring .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol to achieve >95% purity .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity and catalyst loading to minimize byproducts.

Q. What analytical techniques are most effective for characterizing this compound and ensuring its structural integrity?

- Techniques :

- LC-MS (Liquid Chromatography-Mass Spectrometry) : Confirm molecular weight (expected [M+H]⁺ ~ 188.1) and detect impurities .

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., methyl group at δ ~2.3 ppm, difluoromethoxy at δ ~6.7 ppm) .

- FTIR : Verify functional groups (N-H stretch ~3400 cm⁻¹, C-F stretches ~1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in nucleophilic aromatic substitution reactions?

- Electronic Effects : The difluoromethoxy group (-OCF₂) is electron-withdrawing, activating the aromatic ring for electrophilic substitution at the para position. The methyl group at the 5-position introduces steric hindrance, reducing reactivity at adjacent sites .

- Case Study : Comparative studies with 3-(trifluoromethoxy)-5-methylaniline show slower reaction kinetics due to increased steric bulk of -OCF₃ vs. -OCF₂H .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets such as SMYD2?

- Methods :

- Molecular Docking : Use AutoDock Vina to simulate interactions with SMYD2’s catalytic pocket (PDB ID: 5MYL). Focus on hydrogen bonding with Lys206 and hydrophobic contacts with Phe184 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

- QSAR Models : Train models using descriptors like logP, polar surface area, and Fukui indices to predict activity .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives across different assay systems?

- Strategies :

- Orthogonal Assays : Compare enzymatic inhibition (e.g., SMYD2 fluorogenic assay) vs. cellular proliferation assays (e.g., MTT in HeLa cells) to rule out off-target effects .

- Solvent Controls : Ensure consistent use of DMSO (<0.1% v/v) to avoid solvent-induced artifacts .

- Data Normalization : Use Z-factor scoring to account for inter-assay variability .

Q. What strategies mitigate decomposition of this compound under varying pH and temperature conditions during biological assays?

- Stabilization Methods :

- pH Buffering : Store stock solutions in PBS (pH 7.4) or Tris-HCl (pH 8.0) to prevent hydrolysis of the difluoromethoxy group .

- Low-Temperature Storage : Keep solutions at -20°C under argon to minimize oxidative degradation .

- Light Protection : Use amber vials to avoid photodegradation, as fluorinated aromatics are UV-sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.